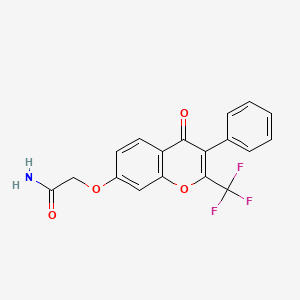

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide” is a derivative of chromene, a class of organic compounds with a fused ring system comprising a benzene ring and a pyran ring . It also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene core, with the phenyl and trifluoromethyl groups providing additional complexity. The presence of the acetamide group suggests potential for hydrogen bonding .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, chromenes are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is highly electronegative, which could impact the compound’s reactivity and polarity .科学的研究の応用

- Hybrid derivatives incorporating quinazolin-4-one with different heterocycles have shown promise in anticancer research . These compounds exhibit potential for inhibiting cancer cell growth and proliferation.

- Researchers have explored the antitumor effects of N-substituted hydrazide compounds derived from 2-mercapto-3-phenylquinazolin-4-one . These derivatives could be valuable candidates for cancer therapy.

- Some derivatives of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one containing the thiazolidine-4-one moiety have demonstrated anti-convulsant activity . These compounds may be useful in managing epilepsy and related conditions.

- The same class of compounds has exhibited antimicrobial effects . Their ability to inhibit bacterial growth makes them relevant for developing new antibiotics or antimicrobial agents.

- Certain derivatives of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, including those with the thiazolidine-4-one moiety, have shown good antituberculosis activity . These compounds could contribute to combating tuberculosis infections.

- Investigations have explored the capacity of N-substituted compounds containing a quinazolin-4-one moiety to increase HDL cholesterol levels . Such compounds may have implications for cardiovascular health.

- The synthesis of fluorinated derivatives related to this compound has attracted attention . These derivatives may have applications in drug development, particularly as ligands for the sigma-1 receptor.

- The compound’s thiazolidin-4-one moiety has been utilized in the synthesis of 1,3-thiazolidin-4-ones via multicomponent reactions (MCRs) . These reactions offer a versatile approach for creating diverse heterocyclic compounds.

Anticancer Activity

Anti-convulsant Properties

Antimicrobial Applications

Antituberculosis Activity

HDL Cholesterol Modulation

Fluorinated Derivatives and Sigma-1 Receptor Ligands

Thiazolidin-4-one Synthesis

作用機序

Target of Action

It is structurally similar to certain derivatives that have been found to interact with theSigma-1 receptor . The Sigma-1 receptor is a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane .

Mode of Action

Sigma-1 receptor modulators are known to regulate inositol 1,4,5-trisphosphate (ip3) receptor-mediated ca2+ ion influx from the er to the mitochondria, providing other important brain cell functions .

Biochemical Pathways

Sigma-1 receptor modulators are known to influence several neurotransmitter systems, including acetylcholine, glutamate, and noradrenaline .

Pharmacokinetics

The introduction of fluorine atoms in similar compounds has been shown to positively modulate lipophilicity, electronegativity, basicity, and bioavailability .

Result of Action

The use of sigma-1 receptor allosteric modulators has demonstrated potent anti-seizure, antidepressant, or cognition-enhancing effects .

Action Environment

The structural variation of the pyracetam pharmacophore, which is similar to this compound, has been aimed at increasing the selectivity toward the sigma-1 receptor .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO4/c19-18(20,21)17-15(10-4-2-1-3-5-10)16(24)12-7-6-11(8-13(12)26-17)25-9-14(22)23/h1-8H,9H2,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCLRGUEDIGAIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(isoxazol-3-yl)acetamide](/img/structure/B2425455.png)

![1-(4-Fluorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2425458.png)